molecular formula C16H14O3 B12054323 4-Oxo-3,4-diphenylbutanoic acid CAS No. 6307-19-3

4-Oxo-3,4-diphenylbutanoic acid

Cat. No.: B12054323
CAS No.: 6307-19-3
M. Wt: 254.28 g/mol
InChI Key: UPIUBJLNVKULID-UHFFFAOYSA-N
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Description

4-Oxo-3,4-diphenylbutanoic acid is an organic compound with the molecular formula C16H14O3 It is characterized by the presence of a ketone group (oxo) and two phenyl groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxo-3,4-diphenylbutanoic acid can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of succinic anhydride with benzene in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction typically proceeds under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The compound’s production would likely involve similar Friedel-Crafts acylation reactions scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-3,4-diphenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 4-hydroxy-3,4-diphenylbutanoic acid.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Oxo-3,4-diphenylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-diphenylbutanoic acid involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 4-Oxo-4-phenylbutanoic acid
  • 4-Oxo-2,4-diphenylbutanoic acid
  • 4-(4-Methoxyphenyl)-4-oxo-3-phenylbutanoic acid

Comparison: 4-Oxo-3,4-diphenylbutanoic acid is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity compared to similar compounds with fewer or different substituents.

Properties

CAS No.

6307-19-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4-oxo-3,4-diphenylbutanoic acid

InChI

InChI=1S/C16H14O3/c17-15(18)11-14(12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18)

InChI Key

UPIUBJLNVKULID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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